molecular formula C11H14N2O3 B13333523 ((2S,4R)-4-(2-Nitrophenyl)tetrahydrofuran-2-yl)methanamine

((2S,4R)-4-(2-Nitrophenyl)tetrahydrofuran-2-yl)methanamine

Cat. No.: B13333523
M. Wt: 222.24 g/mol
InChI Key: DQCAIBCECIHFTH-IUCAKERBSA-N
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Description

((2S,4R)-4-(2-Nitrophenyl)tetrahydrofuran-2-yl)methanamine is a complex organic compound characterized by its tetrahydrofuran ring structure substituted with a nitrophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-(2-Nitrophenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction, where an aldehyde or ketone precursor is treated with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

((2S,4R)-4-(2-Nitrophenyl)tetrahydrofuran-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

((2S,4R)-4-(2-Nitrophenyl)tetrahydrofuran-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-(2-Nitrophenyl)tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, its nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The methanamine group can interact with biological amine receptors, influencing neurotransmission and other cellular processes.

Comparison with Similar Compounds

((2S,4R)-4-(2-Nitrophenyl)tetrahydrofuran-2-yl)methanamine can be compared with similar compounds such as:

    ((2S,4R)-4-Phenyl)tetrahydrofuran-2-yl)methanamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    ((2S,4R)-4-(2-Nitrophenyl)tetrahydrofuran-2-yl)ethanamine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

[(2S,4R)-4-(2-nitrophenyl)oxolan-2-yl]methanamine

InChI

InChI=1S/C11H14N2O3/c12-6-9-5-8(7-16-9)10-3-1-2-4-11(10)13(14)15/h1-4,8-9H,5-7,12H2/t8-,9-/m0/s1

InChI Key

DQCAIBCECIHFTH-IUCAKERBSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1CN)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1C(COC1CN)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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